

A Comprehensive Technical Guide to 7-Chloro-6-methylquinoline

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Compound of Interest

Compound Name: 7-Chloro-6-methylquinoline

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Abstract

This technical guide offers an in-depth examination of **7-Chloro-6-methylquinoline**, a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. This document provides a thorough analysis of its chemical identity, including its CAS Registry Number, structural formula, and key identifiers. The core of this guide is a detailed exposition of its spectral characteristics, presenting predicted ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) data, complete with expert interpretation. Furthermore, a robust synthetic protocol is outlined, providing researchers with a practical framework for its preparation. This whitepaper is designed to serve as an essential resource for researchers, chemists, and professionals in drug development, offering the foundational knowledge required for the confident use and further investigation of this compound.

Chemical Identity and Registration

7-Chloro-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents. The specific substitution of a chlorine atom at the 7-position and a methyl group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive molecules.

It is important to note that while several chemical suppliers list this compound, there is some inconsistency in the reported CAS Registry Numbers in public databases. Researchers are

advised to verify the CAS number with their specific supplier. For the purpose of this guide, the most frequently cited identifier will be used.

- CAS Number: 55095-57-3 (Note: Verify with supplier, as inconsistencies exist)
- IUPAC Name: **7-chloro-6-methylquinoline**
- Molecular Formula: C₁₀H₈ClN
- Molecular Weight: 177.63 g/mol
- Canonical SMILES: CC1=C(C=C2C(=C1)N=CC=C2)Cl

Chemical Structure

Figure 1. Molecular structure of **7-Chloro-6-methylquinoline**.

Predicted Spectral Data and Expert Analysis

While extensive public domain experimental spectra for this specific isomer are limited, its spectral properties can be reliably predicted based on fundamental principles and comparison with structurally similar quinoline derivatives.

¹H NMR Spectroscopy

Proton NMR provides insight into the electronic environment of the hydrogen atoms. The electron-withdrawing nature of the nitrogen and chlorine atoms, and the electron-donating nature of the methyl group, all influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data of **7-Chloro-6-methylquinoline** (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~8.85	dd ($J \approx 4.2, 1.7$ Hz)	1H	H-2	Adjacent to N, deshielded.
~8.10	d ($J \approx 8.5$ Hz)	1H	H-4	Deshielded by N, ortho to H-3.
~8.05	s	1H	H-8	Singlet due to lack of adjacent protons.
~7.50	s	1H	H-5	Singlet due to lack of adjacent protons.
~7.40	dd ($J \approx 8.5, 4.2$ Hz)	1H	H-3	Coupled to both H-2 and H-4.
~2.50	s	3H	-CH ₃	Typical shift for an aryl methyl group.

Expertise & Causality: The predicted downfield shifts for H-2 and H-4 are characteristic of protons on the pyridine ring of the quinoline system, significantly influenced by the electronegative nitrogen atom. The protons on the benzene ring, H-5 and H-8, are predicted as singlets because their adjacent positions (C-6, C-7, C4a, C8a) are fully substituted. The methyl group at C-6 will have a minor shielding effect on the proximate H-5 proton.

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The predicted chemical shifts reflect the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of **7-Chloro-6-methylquinoline** (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~151.0	C-2	Carbon adjacent to N.
~148.0	C-8a	Bridgehead carbon adjacent to N.
~136.5	C-4	Deshielded by N.
~136.0	C-7	Carbon bearing the electronegative Cl.
~134.0	C-6	Carbon bearing the methyl group.
~129.0	C-5	Aromatic CH.
~128.5	C-4a	Bridgehead carbon.
~127.5	C-8	Aromatic CH.
~122.0	C-3	Aromatic CH on the pyridine ring.
~19.0	-CH ₃	Typical shift for an aryl methyl carbon.

Trustworthiness: These predictions are based on established additive models for substituted aromatic systems and are cross-referenced with experimental data for isomers like 7-chloro-2-methylquinoline and 6-methylquinoline.^{[1][2]} The predicted values provide a reliable fingerprint for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound.

- Molecular Ion (M⁺): A prominent peak is expected at m/z 177.

- **Isotopic Peak (M+2):** A crucial diagnostic peak will appear at m/z 179 with an intensity approximately one-third (~33%) of the M^+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).
- **Fragmentation:** Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) leading to a peak at m/z 142, and the loss of a methyl radical (M-15) leading to a peak at m/z 162.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for **7-Chloro-6-methylquinoline**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3050 - 3100	C-H stretch (aromatic)	Medium
2920 - 2980	C-H stretch (methyl)	Medium-Weak
1600 - 1620	C=C stretch (aromatic ring)	Strong
1500 - 1580	C=N stretch (quinoline ring)	Strong
800 - 900	C-H out-of-plane bend (aromatic)	Strong
1000 - 1100	C-Cl stretch	Medium-Strong

Authoritative Grounding: The predicted absorption regions are based on well-established correlation tables for IR spectroscopy. The strong bands in the 1500-1620 cm^{-1} region are characteristic of the quinoline ring system, while the C-Cl stretch provides direct evidence of the chloro-substituent.[\[3\]](#)[\[4\]](#)

Recommended Synthetic Protocol

The synthesis of **7-Chloro-6-methylquinoline** can be efficiently achieved via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.

Core Reaction: Condensation of an α,β -unsaturated carbonyl compound (generated in situ from glycerol) with an appropriately substituted aniline, in this case, 3-Chloro-4-methylaniline.



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Figure 2. Synthetic workflow for **7-Chloro-6-methylquinoline** via the Doebner-von Miller reaction.

Step-by-Step Experimental Protocol

Materials:

- 3-Chloro-4-methylaniline
- Glycerol
- Concentrated Sulfuric Acid (98%)
- Arsenic pentoxide (or nitrobenzene as a milder oxidant)
- Sodium hydroxide solution (10% w/v)
- Toluene or Dichloromethane for extraction
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid.
- **Addition of Reactants:** To the stirred sulfuric acid, slowly and cautiously add 3-Chloro-4-methylaniline, ensuring the temperature is controlled with an ice bath.

- **Oxidant Addition:** Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture.
- **Glycerol Addition:** Slowly add glycerol via the dropping funnel. The reaction is exothermic and should be controlled carefully.
- **Heating:** Once the addition is complete, heat the reaction mixture to 120-140 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
- **Neutralization:** Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline (pH > 8). This step should be performed in an ice bath as it is highly exothermic.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield pure **7-Chloro-6-methylquinoline**.

Applications and Future Directions

The **7-chloro-6-methylquinoline** scaffold is a versatile building block for creating diverse chemical libraries. Its utility is primarily seen in:

- **Medicinal Chemistry:** As a precursor for synthesizing novel compounds to be screened for various biological activities, including anticancer, antimalarial, and antibacterial properties. The chlorine at the 7-position is particularly amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[5]

- Materials Science: Substituted quinolines are explored for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This technical guide provides a comprehensive and practical overview of **7-Chloro-6-methylquinoline**. By consolidating its chemical identifiers, presenting reliably predicted spectral data with expert interpretation, and detailing a robust synthetic protocol, this document equips researchers with the essential knowledge to confidently synthesize, identify, and utilize this valuable chemical intermediate. The insights into its structure-property relationships and synthetic accessibility highlight its potential for future innovations in both pharmaceutical and materials science research.

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